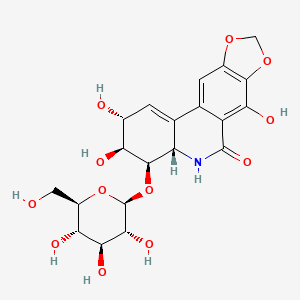
Narciclasine-4-O-|A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Narciclasine-4-O-β-D-glucopyranoside is a naturally occurring compound isolated from the plant Pancratium maritimum . It belongs to the Amaryllidaceae family of alkaloids and has shown significant anticancer activity . The compound has a molecular formula of C20H23NO12 and a molecular weight of 469.40 g/mol .
Preparation Methods
Narciclasine-4-O-β-D-glucopyranoside can be isolated from the bulbs of Pancratium maritimum . The isolation process involves extraction and purification techniques commonly used for natural products.
Chemical Reactions Analysis
Narciclasine-4-O-β-D-glucopyranoside undergoes various chemical reactions typical of alkaloids. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranoside moiety can undergo substitution reactions with different reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Narciclasine-4-O-β-D-glucopyranoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is studied for its unique chemical properties and potential as a lead compound for drug development.
Biology: It is used in research to understand its effects on cellular processes and its potential as a biological probe.
Mechanism of Action
The mechanism of action of Narciclasine-4-O-β-D-glucopyranoside involves its interaction with cellular targets and pathways. It has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . The compound also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, affecting cell motility and resistance to apoptosis .
Comparison with Similar Compounds
Narciclasine-4-O-β-D-glucopyranoside is similar to other Amaryllidaceae alkaloids such as narciclasine and pancratistatin . These compounds share structural similarities and exhibit comparable biological activities, particularly their anticancer properties . Narciclasine-4-O-β-D-glucopyranoside is unique due to its glucopyranoside moiety, which may influence its solubility, bioavailability, and overall pharmacokinetic profile .
Similar Compounds
- Narciclasine
- Pancratistatin
- Lycorine
These compounds, like Narciclasine-4-O-β-D-glucopyranoside, are derived from the Amaryllidaceae family and have been studied for their potential therapeutic applications .
Properties
Molecular Formula |
C20H23NO12 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2R,3S,4R,4aS)-2,3,7-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C20H23NO12/c22-3-9-13(25)15(27)16(28)20(32-9)33-18-11-6(1-7(23)12(18)24)5-2-8-17(31-4-30-8)14(26)10(5)19(29)21-11/h1-2,7,9,11-13,15-16,18,20,22-28H,3-4H2,(H,21,29)/t7-,9-,11+,12+,13-,15+,16-,18-,20+/m1/s1 |
InChI Key |
OHMFFIAKCHSDEB-VESKUYPFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@H]([C@@H]([C@@H]([C@H]4NC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
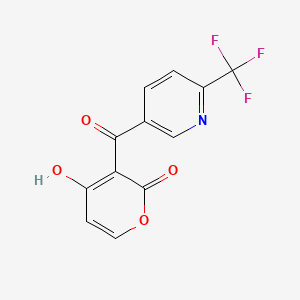
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
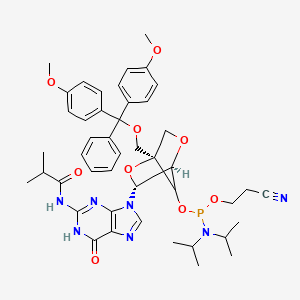
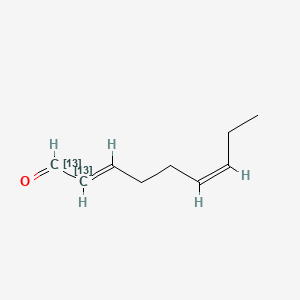
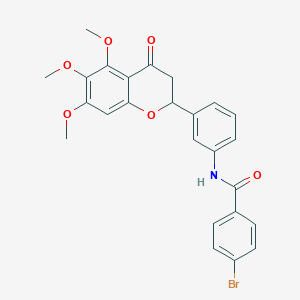
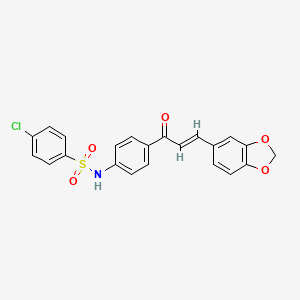
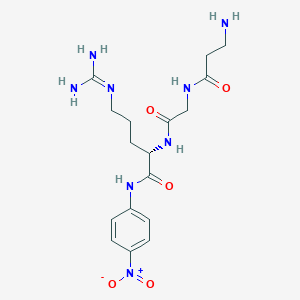
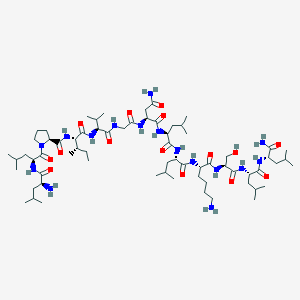
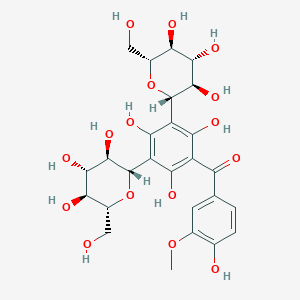
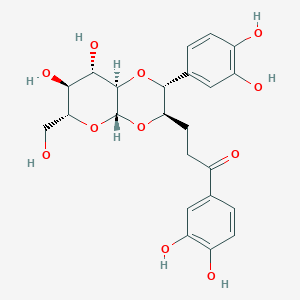
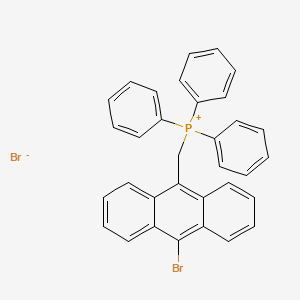
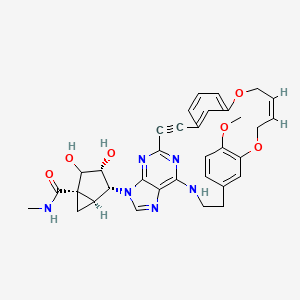
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
